![molecular formula C13H17N3O4S B7644325 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. It has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used to investigate the potential therapeutic effects of compounds on various diseases. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
Orientations Futures
The potential applications of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole are vast, and future research should focus on exploring its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research should focus on developing new synthesis methods to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound should be further elucidated to facilitate the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad spectrum of biological activities makes it a valuable tool in lab experiments investigating the potential therapeutic effects of compounds on various diseases. Future research should focus on exploring its therapeutic potential in various diseases and developing new synthesis methods to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole can be achieved through several methods, including the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl chloride with sodium azide in the presence of a base. Another method involves the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl hydrazine with triethyl orthoformate and acetic anhydride.
Applications De Recherche Scientifique
1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of diabetes, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-4-19-11-7-13(12(20-5-2)6-10(11)3)21(17,18)16-9-14-8-15-16/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGWQYRAEBAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
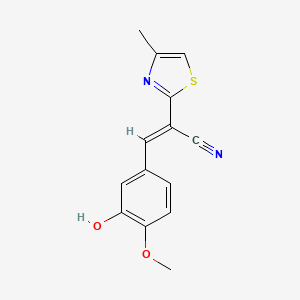
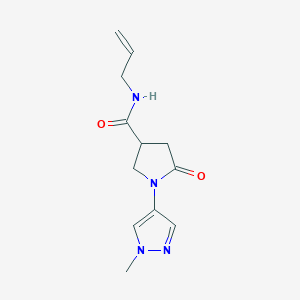

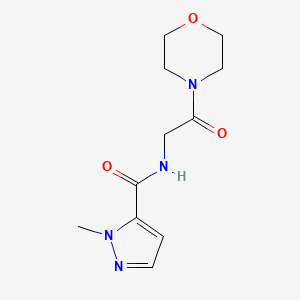
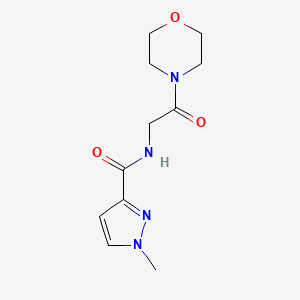
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)


![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)
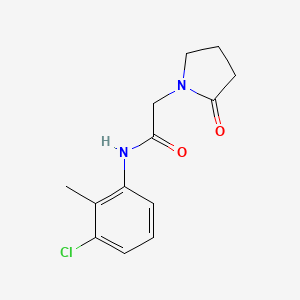
![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)